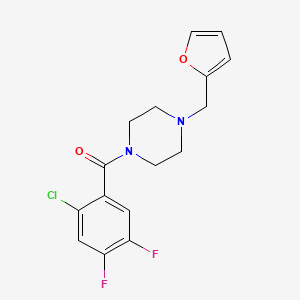

![molecular formula C31H29N3O2S2 B4631216 3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4631216.png)

3,7-dibenzyl-2-[(4-methoxybenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Overview

Description

This compound is part of a broader class known for their potential in various applications due to their unique chemical structure and properties. While specific information on this compound might be limited, research on similar structures, like S-nucleoside derivatives and heterocyclic tetrahydropyrido derivatives, provides a context for its chemical significance and utility.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the ribosylation of thioxo-tetrahydrobenzo thieno pyrimidinones and subsequent reactions such as debenzoxylation or condensation with other nucleophilic reagents. These steps are crucial for creating the complex structure and functionality of these compounds, allowing for the introduction of various substituents that define their chemical behavior and applications (Break et al., 2010) (Chen & Liu, 2019).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed, revealing significant insights into their geometric and electronic configurations. Crystal structure determination helps understand the influence of structural modifications on the overall molecular geometry and conformation, crucial for predicting the reactivity and interaction of these compounds with biological targets (Chen & Liu, 2019).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including base-catalyzed cyclization and interaction with different reagents to form new derivatives with distinct properties. These reactions expand the utility and applicability of these compounds in different chemical and biological contexts (Chen & Liu, 2019).

Scientific Research Applications

Synthesis and Biological Activity

Antibacterial and Antifungal Properties : A study detailed the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, showing significant antibacterial and antifungal activities against a range of microorganisms. The compounds exhibited higher antifungal activity than fluconazole against Candida species and showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria (Kahveci et al., 2020).

Antihistaminic Action : Another research focused on the synthesis of a compound with a similar structure, investigating its antihistaminic action through in vitro studies. The compound displayed a significant bronchorelaxant effect on histamine-contracted guinea pig tracheal chains, suggesting its potential as a therapeutic agent in respiratory conditions (Genç et al., 2013).

Corrosion Inhibition : The application of pyridopyrimidinone derivatives as corrosion inhibitors for carbon steel in acidic media was explored, showing that these compounds can serve as effective corrosion inhibitors, which is valuable for industrial applications (Abdallah et al., 2018).

Cytotoxic Activity : Research into the synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed their potential as agents with cytotoxic activity against cancer cell lines. The study provides insight into the structural requirements for anticancer activity within this compound class (Kökbudak et al., 2020).

Solid-State Fluorescence : New fluorescent compounds based on the thieno[3,2-d]pyrimidine framework were synthesized, demonstrating strong solid-state fluorescence. This property could be useful in the development of fluorescent probes and materials for scientific and technological applications (Yokota et al., 2012).

properties

IUPAC Name |

4,11-dibenzyl-5-[(4-methoxyphenyl)methylsulfanyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H29N3O2S2/c1-36-25-14-12-24(13-15-25)21-37-31-32-29-28(30(35)34(31)19-23-10-6-3-7-11-23)26-16-17-33(20-27(26)38-29)18-22-8-4-2-5-9-22/h2-15H,16-21H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZXZJVQBJZETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N2CC6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H29N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-dibenzyl-2-[(4-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

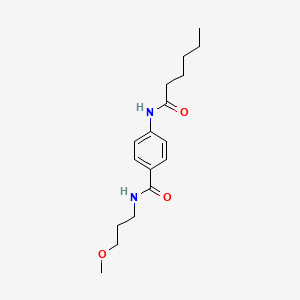

![ethyl 4-cyano-5-({[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}amino)-2-methyl-3-furoate](/img/structure/B4631140.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4631150.png)

![N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B4631157.png)

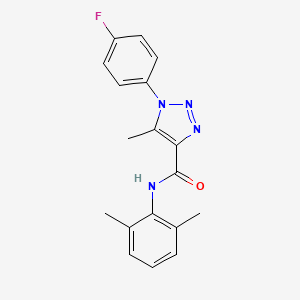

![N-[3-(acetylamino)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4631169.png)

![N~2~-(2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4631177.png)

![2-cyano-3-[5-(2,4-dichlorophenyl)-2-furyl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4631183.png)

![4-{[(4-bromo-2-thienyl)carbonyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4631190.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)propanamide](/img/structure/B4631213.png)

![dimethyl 5-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4631233.png)

![1-methyl-4-({1-[(3-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4631239.png)

![3-(1,3-benzodioxol-5-yl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4631244.png)